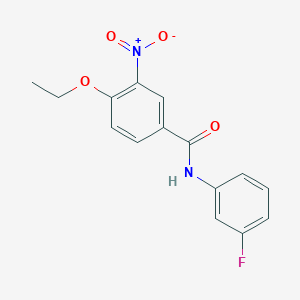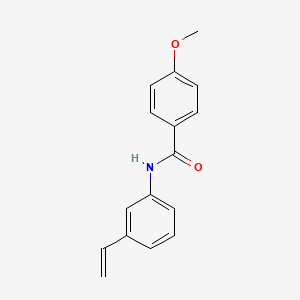![molecular formula C20H12O4 B5862094 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. The compound has a complex structure and unique properties that make it a fascinating subject of study. In
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to bind to the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host genome.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione depend on the specific application and dosage. In material science, the compound has been shown to exhibit unique optical and electronic properties that make it a promising candidate for various applications, including organic electronics and photovoltaics. In medicinal chemistry, the compound has shown promising activity against various diseases, but further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione in lab experiments is its versatility as a reagent for the synthesis of various heterocyclic compounds. The compound is also relatively easy to synthesize and purify, making it a convenient starting material for many organic syntheses. However, one of the main limitations of using this compound is its low solubility in many common solvents, which can make it difficult to work with in some applications.
Orientations Futures
There are many potential future directions for research on 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione. One possible direction is to explore its potential applications in the field of organic electronics, where its unique optical and electronic properties could be harnessed for various applications. Another possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and HIV. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is the Friedel-Crafts acylation reaction, which involves the reaction of naphthoquinone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione as the main product.
Applications De Recherche Scientifique
3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione has been the subject of extensive research due to its potential applications in various fields. In material science, the compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic synthesis, 3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, the compound has shown promising activity against various diseases, including cancer, Alzheimer's disease, and HIV.
Propriétés
IUPAC Name |
3-(4-methylbenzoyl)benzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4/c1-11-6-8-12(9-7-11)17(21)15-10-24-20-16(15)18(22)13-4-2-3-5-14(13)19(20)23/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLSMCGSNOPITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)



![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5862061.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)


![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)